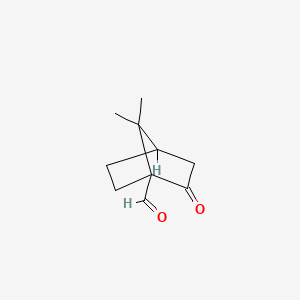
Oxocamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxocamphor, also known as 3,3,6-trimethyl-2-oxabicyclo[2.2.1]heptan-7-one, is a bicyclic ketone derived from camphor. It is a white crystalline solid with a characteristic camphor-like odor. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly in the treatment of heart failure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxocamphor can be synthesized from camphor through a multi-step process involving bromination, reduction, esterification, hydrolysis, and oxidation. The overall yield of this six-step procedure is approximately 10% . The steps are as follows:
Bromination: Camphor is brominated to form 3,9-dibromocamphor.
Reduction: The dibromocamphor is reduced to form 3,9-dibromocamphor alcohol.
Esterification: The alcohol is esterified to form an ester intermediate.
Hydrolysis: The ester is hydrolyzed to form a carboxylic acid.
Oxidation: The carboxylic acid is oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but optimized for higher yields and reduced reaction times. The use of catalysts and advanced purification techniques can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Oxocamphor undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form camphoric acid.
Reduction: It can be reduced to form camphor or borneol.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Camphor, borneol.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Oxocamphor has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in treating heart failure.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
Oxocamphor exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in metabolic processes, such as 6-oxocamphor hydrolase, which catalyzes the cleavage of this compound to form beta-campholinic acid . This reaction involves a retro-Claisen mechanism, where the carbon-carbon bond in the bicyclic structure is cleaved .
Comparaison Avec Des Composés Similaires
Camphor: A related bicyclic ketone with similar structural features but different chemical properties.
Borneol: A reduction product of camphor, used in traditional medicine and as a fragrance.
Isoborneol: An isomer of borneol with similar applications.
Uniqueness of Oxocamphor: this compound is unique due to its specific chemical structure and reactivity. Unlike camphor, this compound can undergo specific oxidation and reduction reactions to form unique products such as camphoric acid and beta-campholinic acid .
Propriétés
Numéro CAS |
6004-71-3 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |
Clé InChI |
DLKVHFJZTKTFRS-GMSGAONNSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)C=O)C |
SMILES isomérique |
CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)C=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















